![molecular formula C11H16O3 B14212895 (1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 760175-74-4](/img/structure/B14212895.png)
(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[310]hexane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst under blue LED irradiation to achieve high yields and diastereoselectivity . The reaction conditions are optimized to ensure the formation of the desired bicyclic scaffold with three contiguous stereocenters.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient synthesis of reaction partners are key factors in industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted bicyclic structures. These products are valuable intermediates in organic synthesis and medicinal chemistry.
Scientific Research Applications
(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing biochemical reactions. It can act as an inhibitor or activator of enzymes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(1S,5S)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene: Shares a similar bicyclic structure but differs in functional groups and side chains.
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: Another bicyclic compound with different substituents and stereochemistry.
Uniqueness
(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and serve as a versatile intermediate makes it valuable in various scientific and industrial contexts.
Properties
CAS No. |
760175-74-4 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(1S,2S,5S)-2-methyl-3-oxo-5-propan-2-ylbicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-6(2)11-4-7(11)10(3,9(13)14)8(12)5-11/h6-7H,4-5H2,1-3H3,(H,13,14)/t7-,10+,11+/m1/s1 |
InChI Key |
OJLFFWFIPAARIR-GGVZMXCHSA-N |
Isomeric SMILES |
CC(C)[C@@]12C[C@@H]1[C@](C(=O)C2)(C)C(=O)O |
Canonical SMILES |
CC(C)C12CC1C(C(=O)C2)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


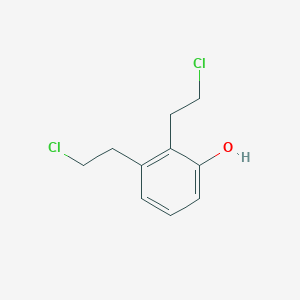

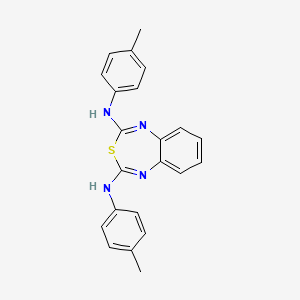
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
![3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]-](/img/structure/B14212842.png)
![6-[6-(Dimethylamino)-5-(pyridin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212846.png)
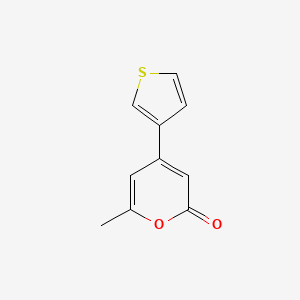
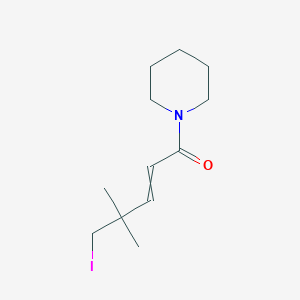


![N~1~-[1-(2,2-Diphenylethyl)piperidin-4-yl]-N~3~-ethylpropane-1,3-diamine](/img/structure/B14212893.png)
amino}methyl)-4-methylphenol](/img/structure/B14212901.png)
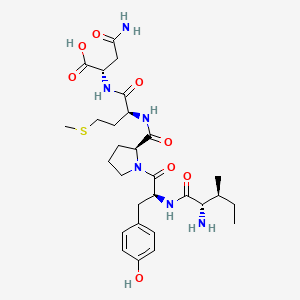
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B14212910.png)
